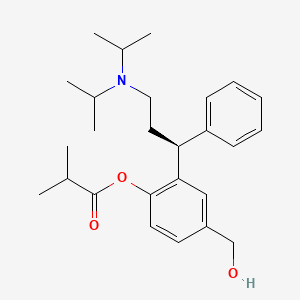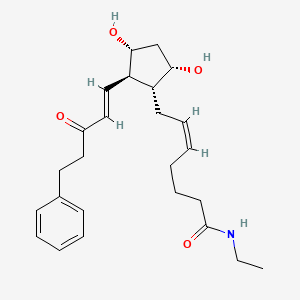
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate
Vue d'ensemble
Description
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate is a chemical compound commonly known as dexibuprofen. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain, fever, and inflammation. Dexibuprofen is a derivative of ibuprofen and has been found to have fewer gastrointestinal side effects than its parent compound.
Applications De Recherche Scientifique
Fries Rearrangement and Derivative Synthesis
- Fries Rearrangement of Phenyl Isobutyrate : Phenyl isobutyrate, a related compound, undergoes a Fries rearrangement to produce hydroxy-isobutyrophenones, which can be further reduced to isobutylphenols. This rearrangement and subsequent reactions offer a pathway for synthesizing derivatives of the compound (Briggs, Dutton, & Merler, 1956).
Phosphorylation Applications
- Phosphinylation of Hydroxy Functions : Bis(allyloxy)(diisopropylamino)phosphine, a compound similar in structure, is used for effective phosphorylation of hydroxy functions. This suggests potential applications of the target compound in phosphorylation reactions (Bannwarth & Küng, 1989).
Fragrance and Material Industry
- Use in Fragrance : 3-Phenylpropyl isobutyrate, closely related to the target compound, is used as a fragrance ingredient. This indicates the potential for the compound to be used in fragrance materials (Bhatia et al., 2011).
Pharmacological Research
- Potential in DNA Synthesis Stimulation : Research on analogs of isoproterenol, which have structural similarities, shows they can stimulate DNA synthesis in certain conditions. This may suggest potential research avenues in pharmacology for the compound (Labows, Swern, & Baserga, 1971).
Optical Applications
- Nonlinear Optical Absorption : A derivative of diisopropylamino phenyl shows potential in nonlinear optical absorption, suggesting possible applications in optical device technologies (Rahulan et al., 2014).
Metabolic Research
- Study in Metabolic Pathways : Isobutyrate derivatives have been studied for their metabolic pathways in rats, providing insights into metabolic reactions and processes (Amster & Tanaka, 1980).
Chemical Synthesis
- Synthesis of Phospholes and Biphospholes : Compounds containing diisopropylamino groups, similar to the target compound, have been used in the synthesis of phospholes and biphospholes, indicating potential applications in complex organic synthesis (Hydrio et al., 2002).
Propriétés
IUPAC Name |
[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCSDBARQIPTGU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenyl isobutyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)


![1-[(R)-1-Aminoethyl]-7,8-dihydronaphthalene](/img/structure/B601894.png)




![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)


![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)
![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)
